molecular formula C6H10F2N2O B1490885 1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 2091581-53-0

1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one

Cat. No.: B1490885
CAS No.: 2091581-53-0
M. Wt: 164.15 g/mol
InChI Key: AXJRYWMDPFBNJY-UHFFFAOYSA-N
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Description

1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one is a fluorinated azetidine derivative with a methylamino-substituted ethanone moiety. The azetidine ring, a four-membered saturated heterocycle, confers rigidity and metabolic stability, while the 3,3-difluoro substitution enhances lipophilicity and influences electronic properties.

Properties

IUPAC Name

1-(3,3-difluoroazetidin-1-yl)-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N2O/c1-9-2-5(11)10-3-6(7,8)4-10/h9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJRYWMDPFBNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_{8}H10_{10}F2_{2}N2_{2}O
  • Molecular Weight : 174.22 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Research indicates that this compound may act as an inhibitor of specific kinases, particularly salt-inducible kinases (SIK) . The difluoroazetidine moiety enhances its binding affinity and selectivity towards these targets, which are involved in various cellular processes including metabolism and cell growth.

Pharmacological Effects

  • Antitumor Activity :
    • In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the difluoroazetidine group is believed to contribute to enhanced potency .
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
  • Anti-inflammatory Properties :
    • Some analogs have shown promise in reducing inflammation markers, indicating a potential role in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activity of related compounds, providing insights into the therapeutic potential of this compound.

Study ReferenceFocusFindings
Antitumor ActivityDemonstrated significant cytotoxicity against human cancer cell lines.
Kinase InhibitionIdentified as a selective inhibitor for SIK2 and SIK3 with potential applications in cancer therapy.
NeuroprotectionSuggested neuroprotective effects through antioxidant mechanisms.

Research Findings

Recent research has focused on optimizing the structure of difluoroazetidine derivatives to enhance their biological activity:

  • Structural Modifications : Variations in the azetidine ring and substituents have been linked to improved potency against specific targets .
  • In Vivo Studies : Animal models are being used to further assess the efficacy and safety profile of these compounds before clinical trials can be considered.

Scientific Research Applications

Medicinal Chemistry

1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one has been investigated for its potential therapeutic applications:

  • Antiviral Activity : Preliminary studies suggest that the compound may exhibit antiviral properties, making it a candidate for further exploration in drug development against viral infections .
  • Antiparasitic Properties : Research indicates that derivatives of this compound could be effective against parasites such as Trypanosoma brucei, responsible for human African trypanosomiasis (HAT) .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Heterocycles : Its difluoroazetidine moiety allows for the construction of complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
  • Functionalization Reactions : The unique structure enables various functionalization reactions, including nucleophilic substitutions and oxidation processes, facilitating the development of new compounds with tailored properties.

Case Study 1: Antiviral Compound Development

A study focused on optimizing derivatives of this compound for antiviral activity demonstrated promising results. Researchers synthesized a series of analogs and evaluated their efficacy against viral strains, identifying several candidates with enhanced activity compared to existing antiviral agents .

Case Study 2: Antiparasitic Activity

In another investigation, researchers explored the antiparasitic potential of this compound against Trypanosoma brucei. The study involved synthesizing various derivatives and assessing their effectiveness in inhibiting parasite growth. Results indicated that certain modifications to the azetidine ring significantly improved bioactivity, highlighting the importance of structural diversity in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of azetidine- and ethanone-containing molecules. Below is a detailed comparison based on substituent variations, synthetic routes, and inferred properties:

Table 1: Key Structural Analogs and Their Features

Compound Name Substituents/Modifications Key Features Source Evidence
1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one 3-Aminoazetidine, 2,4-difluorophenyl ethanone Enhanced polarity via amino group; fluorinated aryl enhances bioavailability
1-(3-Hydroxyazetidin-1-yl)-2-(4-fluorophenyl)ethan-1-one 3-Hydroxyazetidine, 4-fluorophenyl ethanone Hydroxyl group increases hydrophilicity; fluorophenyl aids binding affinity
1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride Methylamino ethanone, phenolic hydroxyl Phenolic group enables conjugation; hydrochloride improves solubility
1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one 3-Aminoazetidine, trifluoroethanone Trifluoromethyl group enhances metabolic stability and lipophilicity
1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride Chlorophenyl, methylamino ethanone Chlorine substitution increases electrophilicity; impacts receptor binding

Azetidine Ring Modifications

  • Fluorination: The 3,3-difluoro substitution in the target compound contrasts with 3-aminoazetidine analogs (e.g., ). Fluorination reduces basicity of the azetidine nitrogen and increases membrane permeability compared to amino or hydroxyl groups.
  • Rigidity : Azetidine rings are smaller and more strained than piperidine or pyrrolidine counterparts, leading to distinct conformational preferences in drug-receptor interactions .

Ethanone Substituent Variations

  • Aromatic vs. Aliphatic: The methylamino group in the target compound differs from fluorinated or chlorinated aryl groups (e.g., ). Aliphatic amines generally exhibit higher basicity, while aryl groups contribute to π-π stacking interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 2
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1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one

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